1-(Piperazin-1-yl)cyclopentane-1-carboxylic acid
Description
Chemical Structure:
1-(Piperazin-1-yl)cyclopentane-1-carboxylic acid features a cyclopentane ring substituted with a piperazine moiety and a carboxylic acid group at the 1-position.
Molecular Formula:
C₁₀H₁₇N₃O₂ (inferred from structural analysis and related compounds) .
Molecular Weight:
211.26 g/mol (calculated).
Properties
IUPAC Name |
1-piperazin-1-ylcyclopentane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2/c13-9(14)10(3-1-2-4-10)12-7-5-11-6-8-12/h11H,1-8H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZDCAGCXOATAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C(=O)O)N2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Piperazin-1-yl)cyclopentane-1-carboxylic acid typically involves the reaction of cyclopentanone with piperazine in the presence of a suitable catalyst. The reaction conditions may vary, but common methods include using acidic or basic catalysts to facilitate the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. Large-scale synthesis often employs continuous flow reactors or batch reactors, depending on the specific requirements of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(Piperazin-1-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
1-(Piperazin-1-yl)cyclopentane-1-carboxylic acid has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research has explored its use as a precursor for pharmaceuticals, particularly in the development of new drugs targeting various diseases.
Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(Piperazin-1-yl)cyclopentane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Comparisons
A comparative analysis of key structural analogs is summarized below:
Functional Group Impact on Properties
(a) Piperazine vs. Piperidine :
- Piperazine (two nitrogen atoms) increases basicity and hydrogen-bonding capacity, enhancing interactions with biological targets .
- Piperidine (single nitrogen) is less polar, favoring membrane permeability but reducing solubility in aqueous media .
(b) Ring Size and Strain :
- Cyclopentane : Moderate ring strain (puckered conformation) balances stability and reactivity .
- Cyclopropane : High strain increases reactivity but may limit metabolic stability .
- Cyclohexane : Chair conformation reduces strain, improving thermodynamic stability .
(c) Substituent Effects :
Research Findings and Implications
- Pharmaceutical Potential: Piperazine-containing analogs (e.g., this compound) are explored as intermediates in antipsychotic drug synthesis due to their ability to interact with dopamine receptors . Sulfonamide derivatives (e.g., 1-(Benzenesulfonamido)cyclopentane-1-carboxylic acid) show promise in antibacterial applications, leveraging sulfonamide’s historical efficacy .
Solubility and Bioavailability :
Biological Activity
1-(Piperazin-1-yl)cyclopentane-1-carboxylic acid is a compound of interest in pharmaceutical research due to its structural features that may contribute to various biological activities. This article explores its biological activity, synthesis methods, and potential therapeutic applications based on available research findings.
Chemical Structure and Properties
This compound features a piperazine ring connected to a cyclopentane structure with a carboxylic acid functional group. Its molecular formula is , and it has a molecular weight of approximately 196.25 g/mol.
Anticancer Properties
Research indicates that this compound exhibits notable anticancer activity. For instance, studies have demonstrated its potential to inhibit human bone cancer cell lines, suggesting its role as an effective anticancer agent. Molecular docking studies have further revealed binding interactions with proteins implicated in cancer pathways, indicating a mechanism for its anticancer effects.
Table 1: Anticancer Activity Data
Antiviral Applications
Molecular docking studies suggest that this compound may also have antiviral properties, as it shows binding affinity to specific viral proteins, indicating potential use in antiviral drug development.
Neurological Implications
Interaction studies have focused on the compound's affinity for sigma receptors, which are involved in various neurological disorders. The binding affinity predictions through molecular docking simulations provide insights into the compound's potential therapeutic roles in treating neurological conditions.
The exact mechanism of action for this compound is not fully elucidated but is believed to involve:
- Inhibition of key enzymes : The compound may inhibit enzymes involved in cancer cell proliferation.
- Binding to receptors : It may interact with sigma receptors affecting neurotransmitter systems.
- Induction of apoptosis : Evidence suggests that it could promote programmed cell death in cancer cells through oxidative stress mechanisms .
Synthesis Methods
Synthesis of this compound typically involves multiple steps, including:
- Formation of the piperazine ring.
- Introduction of the cyclopentane structure.
- Addition of the carboxylic acid functional group through various chemical reactions such as nucleophilic substitutions and acylation reactions.
Case Studies
Several case studies highlight the biological activity of related compounds, showcasing the therapeutic potential of piperazine derivatives:
- A study evaluated various piperazine derivatives for their anticancer properties against multiple human cancer cell lines, with some derivatives showing IC50 values comparable to established chemotherapeutics .
Table 2: Comparison of Piperazine Derivatives
| Compound Name | Notable Activities |
|---|---|
| 2-(4-phenylpiperazin-1-yl)pyrimidine | Acetylcholinesterase inhibition |
| 4-(4-methylpiperazin-1-yl)cyclopentane | Potential antidepressant effects |
| 2-(4-chlorophenyl)pyrimidine derivatives | Antiviral and anticancer activities |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
